1-Fluoro-2-hept-6-enylsulfanylbenzene
Description
1-Fluoro-2-hept-6-enylsulfanylbenzene is a fluorinated aromatic compound characterized by a benzene ring substituted with a fluorine atom at the 1-position and a hept-6-enylsulfanyl group at the 2-position. This compound is of interest in materials science and pharmaceutical research, where fluorinated sulfides are often utilized for their tunable physicochemical properties and metabolic resistance .
Properties
IUPAC Name |
1-fluoro-2-hept-6-enylsulfanylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FS/c1-2-3-4-5-8-11-15-13-10-7-6-9-12(13)14/h2,6-7,9-10H,1,3-5,8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWUXTECUKJUCAQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCSC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCCCCCSC1=CC=CC=C1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-2-hept-6-enylsulfanylbenzene involves a series of chemical reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed information is often available through specialized chemical databases and publications.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
1-Fluoro-2-hept-6-enylsulfanylbenzene undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, pressures, and solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce an oxide derivative, while reduction may yield a more hydrogenated form of the compound .
Scientific Research Applications
1-Fluoro-2-hept-6-enylsulfanylbenzene is used in a wide range of scientific research applications, including:
Chemistry: It serves as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on cellular processes and pathways.
Medicine: Research into the potential therapeutic applications of this compound is ongoing, with studies exploring its efficacy in treating certain medical conditions.
Industry: The compound is used in industrial applications, including the production of specialized materials and chemicals .
Mechanism of Action
Comparison with Similar Compounds
Key Insights :
- The terminal alkene offers a site for further functionalization (e.g., hydrogenation or epoxidation), unlike the saturated chains in Ethyl 5-bromo-2-fluorobenzoate or aromatic groups in 1-(Benzylsulfanyl)-2-fluoro derivatives .
Physicochemical Properties
A comparative analysis of key properties is summarized below.
Key Insights :
- The lower melting point of Ethyl 5-bromo-2-fluorobenzoate compared to the target compound reflects the plasticizing effect of its ester group.
- The trifluoromethyl group in 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene significantly increases molecular weight and boiling point due to enhanced van der Waals interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
